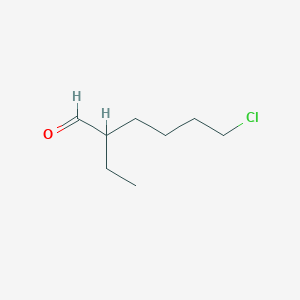

6-Chloro-2-ethylhexanal

Description

Structure

3D Structure

Properties

CAS No. |

52387-37-8 |

|---|---|

Molecular Formula |

C8H15ClO |

Molecular Weight |

162.66 g/mol |

IUPAC Name |

6-chloro-2-ethylhexanal |

InChI |

InChI=1S/C8H15ClO/c1-2-8(7-10)5-3-4-6-9/h7-8H,2-6H2,1H3 |

InChI Key |

JXYYBGCBCHYROA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCCCCl)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 2 Ethylhexanal and Analogous Structures

Direct Synthesis Approaches to 6-Chloro-2-ethylhexanal

Direct synthesis of this compound can be envisioned through two primary retrosynthetic disconnections: installing the chlorine atom onto a pre-formed 2-ethylhexanal (B89479) skeleton or, conversely, constructing the aldehyde functionality onto a chlorinated hydrocarbon backbone.

Investigation of Selective Chlorination Strategies on Ethylhexanal Precursors

Achieving selective chlorination at the C-6 position of 2-ethylhexanal is a significant challenge due to the presence of multiple secondary C(sp³)–H bonds. Traditional free-radical chlorination using agents like chlorine gas under UV light is typically unselective, leading to a mixture of isomeric monochlorinated and polychlorinated products. escholarship.orgnih.gov

Modern synthetic methods offer more precise control. Site-selective aliphatic C–H chlorination can be achieved using N-chloroamides, which can exhibit sterically and electronically dictated site selectivities. nih.govacs.org These reactions often proceed via a radical chain-propagation process. nih.gov Another advanced approach involves generating a highly selective hydrogen-atom abstractor, such as an o-iodobenzoyloxy radical from an azidoiodinane reagent, in the presence of a chlorine atom transfer agent like a copper(II) chloride complex. escholarship.orgnih.gov This dual-component system allows for the chlorination of specific tertiary C–H bonds under mild conditions with high functional group tolerance. escholarship.org While these methods are often optimized for tertiary or benzylic C-H bonds, their principles could be adapted for targeting a specific secondary position on the ethylhexanal chain, potentially guided by directing groups. escholarship.orgnih.gov

Approaches for Aldehyde Functional Group Introduction in Chlorinated Hydrocarbon Frameworks

An alternative strategy involves introducing the aldehyde group onto a pre-chlorinated C8 framework. A plausible precursor would be a 1,5-dichlorohexane (B3018785) derivative which could be elaborated to the final product. A key method for forming the carbon-carbon bond and introducing the aldehyde functionality involves organometallic reagents. mt.comlibretexts.org

For instance, a Grignard reagent could be prepared from a suitable 6-chloro-1-halohexane derivative. This organometallic nucleophile can then react with a formylating agent to introduce the aldehyde group. libretexts.orgyoutube.com Subsequent alkylation at the alpha position would be required to introduce the ethyl group.

A more direct route could start from 6-chloro-2-ethylhexan-1-ol. The synthesis of related chloro-alcohols like 6-chlorohexanol can be achieved, albeit with challenges in selectivity, by reacting the corresponding diol with reagents like concentrated HCl or thionyl chloride in pyridine. researchgate.net Once the chloro-alcohol is obtained, it can be oxidized to the target aldehyde, this compound, using a variety of selective oxidizing agents that convert primary alcohols to aldehydes.

Synthesis of Related Chlorinated Hexanal (B45976) and Hexanone Derivatives

The synthesis of structurally related compounds, such as chlorinated hexanones, provides insight into applicable synthetic methodologies.

Derivatization from α-Haloketones via Rearrangement Reactions (e.g., Favorskii Rearrangement)

The Favorskii rearrangement is a powerful method for converting α-halo ketones into carboxylic acid derivatives, often with a skeletal rearrangement. wikipedia.orgnrochemistry.com In the case of cyclic α-halo ketones, this reaction results in a ring contraction, a synthetically useful transformation. wikipedia.orgalfa-chemistry.com The reaction is typically conducted in the presence of a base, such as a hydroxide (B78521) or alkoxide. wikipedia.org

The mechanism is believed to proceed through the formation of an enolate on the side of the ketone opposite the halogen. wikipedia.org This enolate then undergoes intramolecular cyclization to form a cyclopropanone (B1606653) intermediate, which is subsequently attacked by a nucleophile (the base), leading to the ring-opened, rearranged product. wikipedia.orgmychemblog.com When enolate formation is not possible, an alternative "pseudo-Favorskii" or semi-benzylic mechanism can occur. wikipedia.orgmychemblog.comddugu.ac.in While this reaction produces carboxylic acid derivatives rather than aldehydes, it is a fundamental route for synthesizing branched and ring-contracted structures from chlorinated ketone precursors. ddugu.ac.in

A relevant example is the synthesis of 6-chloro-2-hexanone (B157210), which can be prepared via the rearrangement of 1-methylcyclopentyl hypochlorite, formed by reacting 1-methylcyclopentanol (B105226) with an alkali metal hypochlorite. google.comgoogle.com

| Starting Material | Reagents | Product | Reaction Type |

| 2-Chlorocyclohexanone | Sodium Methoxide (NaOMe) in Ether | Methyl cyclopentanecarboxylate | Favorskii Rearrangement |

| 1-Methylcyclopentanol | 1. Sodium Hypochlorite (NaOCl), Acetic Acid2. Heat | 6-Chloro-2-hexanone | Hypochlorite Rearrangement |

| α,α'-Dihaloketones | Base (e.g., alkoxide) | α,β-Unsaturated Esters | Favorskii Rearrangement |

Selective Functionalization of Alkane Chains

The challenge of selectively functionalizing inert C(sp³)–H bonds in alkanes is a central theme in modern organic synthesis. researchgate.net Direct radical chlorination often lacks selectivity, but new catalytic strategies are continually being developed to address this. nih.govresearchgate.net

Hydrogen atom transfer (HAT) processes offer a powerful approach to generate alkyl radicals from alkanes, which can then be intercepted to form functionalized products. researchgate.net For instance, cerium-based catalysts can mediate selective C–H functionalization of linear alkanes. researchgate.net Other methods use N-chloroamides or sulfamate (B1201201) esters as directing groups to guide chlorination to specific positions (e.g., the γ-position) relative to the directing group's anchor point. acs.orgnih.gov These guided approaches provide a level of predictability that is difficult to achieve with intermolecular reactions on unactivated substrates. nih.gov

| Method | Reagents/Catalyst | Selectivity Principle | Reference |

| N-Chloroamide Chlorination | N-chloroamides, Radical Initiator | Steric and electronic effects of amidyl radical | acs.org |

| Azidoiodinane/Cu(II) System | Azidoiodinane, (phen)CuCl₂ | Selective H-atom abstraction followed by Cl-transfer | escholarship.orgnih.gov |

| Sulfamate Ester Directed | N-chlorosulfamate esters, Light | 1,6-Hydrogen Atom Transfer (HAT) | nih.gov |

| Cerium Catalysis | Cerium Salts (e.g., CeCl₃) | Preferential functionalization of electron-rich sites | researchgate.net |

Advanced Synthetic Routes to the 2-Ethylhexanal Core Structure

The 2-ethylhexanal core is a large-scale industrial chemical, and its synthesis is highly optimized. wikipedia.org The primary route involves the self-condensation of n-butyraldehyde. wikipedia.orggoogle.com

This process begins with the hydroformylation of propylene (B89431) (the "oxo process") to produce n-butyraldehyde. wikipedia.orggoogle.com Two molecules of n-butyraldehyde then undergo a base-catalyzed aldol (B89426) condensation. google.comgoogle.com The initial product is 2-ethyl-3-hydroxy-hexanal, which readily dehydrates to form the α,β-unsaturated aldehyde, 2-ethyl-2-hexenal (B1232207). google.comgoogle.com

The final step is the selective hydrogenation of the carbon-carbon double bond of 2-ethyl-2-hexenal to yield 2-ethylhexanal. google.combch.ro This selective reduction is crucial, as further hydrogenation would produce 2-ethylhexanol. google.combch.ro Palladium-based catalysts are often employed for this specific transformation. google.comgoogle.com Integrated, one-pot processes have been developed where the aldol condensation and subsequent hydrogenation occur sequentially or simultaneously over bifunctional catalysts. google.comacs.orgrsc.org

Aldol Condensation Pathways from Butanal

The initial step in building the eight-carbon backbone of 2-ethylhexanal is the self-condensation of butanal via an aldol reaction. pressbooks.pub In the presence of a base, such as sodium hydroxide or potassium hydroxide, two molecules of butanal react to form 2-ethyl-3-hydroxyhexanal. organic-chemistry.org This intermediate aldol addition product readily undergoes dehydration upon heating to yield the α,β-unsaturated aldehyde, 2-ethyl-2-hexenal. organic-chemistry.orgresearchgate.net This two-step sequence is collectively known as the aldol condensation. researchgate.net

The reaction conditions for the aldol condensation of butanal are critical for maximizing the yield of the desired unsaturated aldehyde intermediate.

| Parameter | Condition | Reference |

|---|---|---|

| Reactant | n-Butanal | pressbooks.pub |

| Catalyst | Aqueous NaOH or KOH | organic-chemistry.orgresearchgate.net |

| Reaction Type | Aldol Condensation | pressbooks.pub |

| Intermediate | 2-Ethyl-3-hydroxyhexanal | pressbooks.puborganic-chemistry.org |

| Product | 2-Ethyl-2-hexenal | pressbooks.puborganic-chemistry.org |

| Temperature | 80-130°C | guidechem.com |

Vapor-phase aldol condensation over solid oxide catalysts has also been explored as an alternative to traditional liquid-phase processes. organic-chemistry.org Catalysts with moderate to strong acid sites, such as Al₂O₃ and SiO₂-Al₂O₃, have shown initial activity but tend to deactivate rapidly. In contrast, catalysts with weak acidity, like SiO₂, exhibit lower but more stable catalytic performance. organic-chemistry.org

Catalytic Hydrogenation of Unsaturated Aldehyde Intermediates (e.g., 2-Ethylhexenal)

Following the aldol condensation, the next step is the selective hydrogenation of the carbon-carbon double bond in 2-ethyl-2-hexenal to produce 2-ethylhexanal. This transformation requires a catalyst that can reduce the C=C bond without reducing the aldehyde (C=O) group. pressbooks.pub Palladium (Pd) catalysts are commonly employed for this selective hydrogenation. pressbooks.pub Other metals, such as nickel (Ni), can also be used, although they may lead to the over-reduction of the aldehyde to 2-ethylhexanol if conditions are not carefully controlled. youtube.comlibretexts.org

The choice of catalyst and reaction conditions is crucial for achieving high selectivity towards 2-ethylhexanal.

| Catalyst System | Selectivity for 2-Ethylhexanal | Key Findings | Reference |

|---|---|---|---|

| Palladium (Pd) on Titania (TiO₂) | High | Demonstrates high n-butyraldehyde conversion and appreciable yield for 2-ethylhexanal in a single-step process from butanal. | pressbooks.pub |

| Raney Nickel | Variable | Can lead to complete hydrogenation to 2-ethylhexanol. The reaction follows zero-order kinetics for both 2-ethylhexanal and 2-ethylhexanol formation. | youtube.comchemicalbook.com |

| Nickel Boride | High | The reaction ceases at the saturated aldehyde (2-ethylhexanal) stage. | youtube.comlibretexts.org |

| Ni/Al₂O₃ | High (with 7.3% wt Ni) | The highest selectivity for 2-ethylhexanal was achieved with catalysts containing 7.3% wt Ni. | libretexts.org |

The process is typically carried out in the liquid phase under controlled hydrogen pressure and temperature to prevent the formation of by-product 2-ethyl hexanol. mdpi.com

Controlled Oxidation of 2-Ethylhexanol and Related Primary Alcohols

An alternative route to 2-ethylhexanal involves the controlled oxidation of the corresponding primary alcohol, 2-ethylhexanol. google.com This method is part of an industrial pathway where butanal is first converted to 2-ethylhexanol through aldolization and subsequent complete hydrogenation, which is then oxidized back to the aldehyde. acs.org This oxidation requires mild conditions and selective catalysts to prevent the over-oxidation of the aldehyde to 2-ethylhexanoic acid. google.comacs.org Various catalytic systems, including those based on transition metals, have been developed for this purpose.

Application of Catalytic Systems in Synthesis

The synthesis of this compound from its precursor, 2-ethylhexanal, involves a chlorination step. The reactivity of the aldehyde functional group necessitates careful selection of reaction conditions and catalytic systems to achieve chlorination at the desired position on the alkyl chain (C-6) without affecting the aldehyde. Often, this requires the temporary conversion of the aldehyde into a less reactive functional group, known as a protecting group. Acetals are commonly used for this purpose as they are stable in neutral to strongly basic environments but can be easily removed with aqueous acid.

Role of Phase-Transfer Catalysis in Enhancing Reaction Efficiency and Selectivity

Phase-transfer catalysis (PTC) is a powerful methodology for carrying out reactions between reagents located in different immiscible phases (e.g., an aqueous phase and an organic phase). quora.comacs.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports one of the reactants (usually an anion) from the aqueous phase into the organic phase where the reaction can occur. quora.com

In the context of synthesizing chlorinated compounds, PTC can offer significant advantages. For instance, in the synthesis of the related compound 6-chloro-2-hexanone, the use of a phase-transfer catalyst like benzyltrimethylammonium (B79724) bromide was shown to significantly improve the product yield and quality while shortening the reaction time. organic-chemistry.org This is achieved by facilitating the interaction between the organic substrate and the chlorinating agent, which may be present in an aqueous or solid phase. PTC can lead to increased reaction rates, milder reaction conditions, and improved selectivity, making it an attractive method for complex syntheses. quora.com

Exploration of Homogeneous and Heterogeneous Catalysts for Chlorination and Aldehyde Formation

Both homogeneous and heterogeneous catalysts play crucial roles in the synthesis of this compound and its precursors.

For Aldehyde Formation:

Homogeneous Catalysts: In the hydrogenation of unsaturated aldehydes, homogeneous catalysts like tris(triphenylphosphine)chlororhodium have been used for the specific reduction of the carbon-carbon double bond, yielding the saturated aldehyde.

Heterogeneous Catalysts: As detailed in section 2.3.2, heterogeneous catalysts are widely used industrially. Systems like palladium on titania (Pd/TiO₂) and nickel on alumina (B75360) (Ni/Al₂O₃) are effective for the hydrogenation of 2-ethyl-2-hexenal to 2-ethylhexanal. pressbooks.puborganic-chemistry.org Similarly, for the oxidation of 2-ethylhexanol, both homogeneous (e.g., Mn(II), Co(II)) and heterogeneous (e.g., Ag/C) catalysts have been reported to improve selectivity.

For Chlorination: The chlorination of the saturated alkyl chain of a protected 2-ethylhexanal intermediate would likely proceed via a free-radical mechanism. chemicalbook.com This type of reaction is typically initiated by UV light or a radical initiator. chemicalbook.com The selectivity of free-radical chlorination on an alkane chain can be challenging to control. However, catalytic systems can direct the chlorination to specific positions. While the direct catalytic chlorination of the C-6 position of 2-ethylhexanal is not widely documented, methods for the regioselective chlorination of alkanes using various catalysts are an active area of research. For instance, silver-catalyzed ring-opening chlorination of cycloalkanols provides a route to carbonyl-containing alkyl chlorides under mild conditions. organic-chemistry.org Such strategies, applied to a suitably protected 2-ethylhexanal derivative, could offer a pathway to the target molecule.

Direct chlorination of aldehydes at the α-position (the carbon adjacent to the carbonyl group) is also well-established using organocatalysts, but this leads to 2-chloro-2-ethylhexanal, a different regioisomer from the target compound.

Chemical Reactivity and Transformation Pathways of 6 Chloro 2 Ethylhexanal

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is a key reactive center in 6-chloro-2-ethylhexanal, enabling its conversion into a diverse array of other functional groups and molecular structures.

The aldehyde functional group is readily oxidized to a carboxylic acid. In the case of this compound, this transformation yields 6-chloro-2-ethylhexanoic acid. This conversion can be achieved through catalyzed oxidation or uncatalyzed autoxidation.

The oxidation of aldehydes to carboxylic acids is a significant industrial process. Research on the analogous compound, 2-ethylhexanal (B89479), provides insight into the catalyzed oxidation of this compound. An efficient method for this transformation involves the use of N-hydroxyphthalimide (NHPI) as a catalyst with oxygen or air as the oxidant. libretexts.org

This catalyzed process generally follows a radical chain mechanism. The catalyst facilitates the formation of radical species that propagate the oxidation of the aldehyde to the corresponding carboxylic acid. Studies on 2-ethylhexanal have demonstrated that reaction conditions can be optimized to achieve high selectivity for the desired carboxylic acid product. For instance, using NHPI in isobutanol under mild conditions resulted in a selectivity of over 99% for 2-ethylhexanoic acid. libretexts.org

Table 1: Effect of Solvent on N-Hydroxyphthalimide-Catalyzed Oxidation of 2-Ethylhexanal

| Solvent | Conversion of 2-Ethylhexanal (%) | Selectivity for 2-Ethylhexanoic Acid (%) |

|---|---|---|

| Isobutanol | >99 | >99 |

| Acetonitrile (MeCN) | 99.5 | 47 |

Data sourced from studies on 2-ethylhexanal oxidation. libretexts.org

Aldehydes are susceptible to autoxidation, a spontaneous oxidation that occurs in the presence of atmospheric oxygen. study.com This process proceeds through a free-radical chain reaction mechanism. study.comyoutube.com The reaction is initiated by the formation of an acyl radical from the aldehyde. This radical then reacts with oxygen to form an acylperoxy radical, which can propagate the chain reaction by abstracting a hydrogen atom from another aldehyde molecule, forming a peroxy-acid. study.com The peroxy-acid can then react with another molecule of the aldehyde to produce two molecules of the carboxylic acid. study.com

The solvent can play a critical role in the autoxidation of aldehydes. Studies on the aerobic autoxidation of 2-ethylhexanal have shown that solvent polarity affects the reaction rate and product distribution. Protic solvents, which can form hydrogen bonds, can stabilize the aldehyde and inhibit the oxidation process, leading to higher selectivity for the carboxylic acid product compared to reactions in aprotic solvents or under solvent-free conditions. study.comyoutube.com

Control strategies for autoxidation often involve the use of antioxidants to terminate the radical chain reaction or careful control of reaction conditions such as temperature and solvent to favor the desired product. study.com

Table 2: Effect of Solvent Type on the Aerobic Autoxidation of 2-Ethylhexanal

| Solvent Type | Solvent Example | 2-ETH Conversion (%) | 2-ETA Selectivity (%) |

|---|---|---|---|

| Protic | Isopropanol | 91.9 | ~98 |

| Aprotic | n-Hexane | ~99 | ~75 |

| None | Solvent-free | ~99 | ~75 |

Data represents the autoxidation of 2-ethylhexanal (2-ETH) to 2-ethylhexanoic acid (2-ETA) at 35°C. youtube.com

The aldehyde group of this compound can be reduced to a primary alcohol, yielding 6-chloro-2-ethylhexanol. This transformation is a fundamental reaction in organic synthesis and can be accomplished using several common reducing agents.

Catalytic Hydrogenation : This method involves the reaction of the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.comlibretexts.org The reaction adds a hydrogen atom across each side of the C=O double bond to form the primary alcohol. masterorganicchemistry.comchemguide.co.uk

Metal Hydride Reagents : Complex metal hydrides are widely used for the reduction of aldehydes.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily converts aldehydes to primary alcohols. pressbooks.pubmasterorganicchemistry.com The reaction is typically carried out in an alcohol solvent, like methanol or ethanol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. lumenlearning.comchemguide.co.uk A subsequent protonation of the resulting alkoxide intermediate by the solvent yields the alcohol. lumenlearning.combyjus.com

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent than NaBH₄. chemistrysteps.com It also reduces aldehydes to primary alcohols. Due to its high reactivity, LiAlH₄ reactions must be carried out in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (THF). The reaction proceeds via nucleophilic hydride attack, followed by a separate workup step where water or acid is carefully added to protonate the alkoxide intermediate. masterorganicchemistry.comchemistrysteps.com

The electrophilic carbon of the aldehyde group in this compound is a prime target for nucleophiles. Nucleophilic addition is a characteristic reaction of aldehydes.

Cyanohydrin Formation : this compound reacts with hydrogen cyanide (HCN) to form a cyanohydrin. This reaction involves the nucleophilic addition of the cyanide ion (:CN⁻) to the carbonyl carbon. The reaction is typically base-catalyzed to generate the cyanide ion, which is a more potent nucleophile than HCN. The process results in the formation of a new carbon-carbon bond and a hydroxyl group on the same carbon, yielding 2-(1-hydroxy-4-chlorobutyl)butanenitrile. The reaction is reversible, but equilibrium generally favors the cyanohydrin product for aldehydes.

Imine Formation : Aldehydes react with primary amines (R-NH₂) in the presence of an acid catalyst to form imines, which are compounds containing a carbon-nitrogen double bond. The reaction of this compound with a primary amine proceeds through a two-stage mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the acid-catalyzed dehydration (elimination of water) of the intermediate to yield the final imine product. This reaction is reversible.

Condensation reactions are a class of reactions in which two molecules combine, often with the loss of a small molecule such as water. Aldehydes containing α-hydrogens, such as this compound, readily undergo these reactions.

Aldol (B89426) Condensation : In the presence of a base or acid catalyst, this compound can undergo a self-condensation reaction. A base will remove an α-hydrogen (the hydrogen on the carbon adjacent to the carbonyl group) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of this compound. The initial product is a β-hydroxy aldehyde (an aldol addition product). Under heating, this aldol adduct can easily dehydrate to form an α,β-unsaturated aldehyde, the final aldol condensation product.

Knoevenagel Condensation : This reaction is a variation of the aldol condensation where the aldehyde reacts with a compound possessing an "active methylene group" (a CH₂ group flanked by two electron-withdrawing groups), such as diethyl malonate or malonic acid. pressbooks.pub The reaction is typically catalyzed by a weak base, like an amine. pressbooks.pub The base deprotonates the active methylene compound to form a carbanion, which then acts as a nucleophile and adds to the carbonyl group of this compound. The resulting intermediate typically undergoes dehydration to yield a stable α,β-unsaturated product.

Advanced Reactions Utilizing the Aldehyde Moiety (e.g., Mukaiyama Epoxidation, Horner-Wadsworth-Emmons Reaction)

The aldehyde group in this compound serves as a versatile handle for carbon-carbon bond formation and oxidation reactions.

Mukaiyama Epoxidation

In the Mukaiyama epoxidation, an aldehyde acts as a co-reductant in the metal-catalyzed aerobic oxidation of alkenes. nih.gov The reaction proceeds through the in-situ formation of a peroxy acid or an acylperoxy radical from the aldehyde, which then serves as the active epoxidizing agent. nih.gov Studies have demonstrated that 2-ethylhexanal is an effective sacrificial co-reductant in the manganese(II)-catalyzed epoxidation of olefins like methyl oleate and cis-cyclooctene using molecular oxygen. The aldehyde is oxidized to the corresponding carboxylic acid, 2-ethylhexanoic acid, while transferring an oxygen atom to the alkene. Given this precedent, this compound is expected to perform similarly, enabling the epoxidation of various alkenes while retaining the chloro-functionalized backbone.

| Alkene Substrate | Catalyst | Oxidant | Expected Epoxide Product | Byproduct |

|---|---|---|---|---|

| Cyclohexene | Mn(II) or Ni(II) complex | O₂ (Air) | Cyclohexene oxide | 6-Chloro-2-ethylhexanoic acid |

| Styrene | Co(II) complex | O₂ (Air) | Styrene oxide | 6-Chloro-2-ethylhexanoic acid |

| 1-Octene | Mn(II) complex | O₂ (Air) | 1,2-Epoxyoctane | 6-Chloro-2-ethylhexanoic acid |

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes. nrochemistry.com It involves the reaction of an aldehyde with a phosphonate carbanion, typically generated by deprotonating an alkyl phosphonate with a base. wikipedia.org This reaction is highly advantageous as it usually yields the thermodynamically more stable (E)-alkene with high selectivity, and the water-soluble phosphate byproduct is easily removed during workup. chem-station.comalfa-chemistry.com The aldehyde in this compound can react with various stabilized phosphonate ylides to create a range of α,β-unsaturated compounds, such as esters, ketones, and nitriles, while preserving the terminal chlorine atom for subsequent functionalization.

The mechanism begins with the deprotonation of the phosphonate, followed by the nucleophilic addition of the resulting carbanion to the aldehyde carbonyl group. nrochemistry.comwikipedia.org This forms an intermediate oxaphosphetane, which then collapses to yield the alkene and a dialkylphosphate salt. wikipedia.org

| Phosphonate Reagent | Base | Expected (E)-Alkene Product |

|---|---|---|

| Triethyl phosphonoacetate | NaH | Ethyl (E)-8-chloro-4-ethyl-2-octenoate |

| Diethyl (2-oxopropyl)phosphonate | K₂CO₃ | (E)-9-Chloro-5-ethyl-3-nonen-2-one |

| Diethyl cyanomethylphosphonate | LiCl, DBU | (E)-8-Chloro-4-ethyl-2-octenenitrile |

Reactivity of the Aliphatic Chlorine Atom

The primary alkyl chloride at the C6 position provides a site for nucleophilic substitution, elimination, and reduction reactions.

The chlorine atom is attached to a primary carbon, which is sterically accessible and cannot form a stable carbocation. Consequently, nucleophilic substitution proceeds exclusively through a bimolecular (SN2) mechanism. The SN1 pathway is highly disfavored due to the instability of the primary carbocation intermediate. The SN2 reaction involves a backside attack by a nucleophile, displacing the chloride ion in a single, concerted step. This allows for the introduction of a wide variety of functional groups at the terminal position.

| Nucleophile | Reagent Example | Solvent | Product |

|---|---|---|---|

| Hydroxide (B78521) | NaOH | Acetone/H₂O | 6-Hydroxy-2-ethylhexanal |

| Alkoxide | NaOCH₃ | Methanol | 6-Methoxy-2-ethylhexanal |

| Cyanide | KCN | DMSO | 7-Cyano-2-ethylheptanal |

| Azide | NaN₃ | DMF | 6-Azido-2-ethylhexanal |

| Iodide (Finkelstein reaction) | NaI | Acetone | 6-Iodo-2-ethylhexanal |

Elimination of hydrogen chloride (dehydrohalogenation) from this compound can occur to form an alkene. This reaction competes with nucleophilic substitution. The E2 mechanism is favored for primary alkyl halides, particularly when using a strong, sterically hindered base. amazonaws.com Such bases, like potassium tert-butoxide, are more likely to act as a base and abstract a proton from the β-carbon (C5) rather than act as a nucleophile and attack the α-carbon (C6). According to Zaitsev's rule, base-induced eliminations generally favor the formation of the more stable, more substituted alkene; however, in this case, only one product, 2-ethylhex-5-enal, is possible. openstax.org

| Condition | Reagent | Favored Mechanism | Major Product |

|---|---|---|---|

| Strong, sterically hindered base | Potassium tert-butoxide (t-BuOK) | E2 | 2-Ethylhex-5-enal |

| Strong, non-hindered base/nucleophile | Sodium ethoxide (NaOEt) | SN2 / E2 (mixture) | 6-Ethoxy-2-ethylhexanal / 2-Ethylhex-5-enal |

| Weak base, good nucleophile | Sodium azide (NaN₃) | SN2 | 6-Azido-2-ethylhexanal |

The carbon-chlorine bond can be cleaved and replaced with a carbon-hydrogen bond through various reductive methods. wikipedia.org This process, known as hydrodehalogenation, effectively removes the halogen atom. acs.org Common laboratory methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst), dissolving metal reductions, or reduction with metal hydrides like lithium aluminum hydride (LiAlH₄). acs.org These reactions transform this compound into 2-ethylhexanal.

| Reagent System | Reaction Type | Product |

|---|---|---|

| H₂, Pd/C, Et₃N | Catalytic Hydrogenation | 2-Ethylhexanal |

| LiAlH₄ then H₂O | Metal Hydride Reduction* | 2-Ethyl-6-hexanol |

| NaBH₄, NiCl₂ | Hydride Reduction | 2-Ethyl-6-hexanol |

| Zn, HCl | Metal-Acid Reduction | 2-Ethylhexanal |

*Note: Strong hydrides like LiAlH₄ will also reduce the aldehyde to an alcohol.

Tandem and Cascade Reactions Involving Both Functional Groups

The presence of two distinct reactive centers within the same molecule allows for the design of tandem or cascade reactions, where an initial reaction at one site triggers a subsequent intramolecular transformation at the other.

A prominent example involves intramolecular cyclization via an organometallic intermediate. If one attempts to form a Grignard reagent from this compound by reacting it with magnesium metal, the initially formed carbanion at C6 would be a potent nucleophile. This nucleophile can then readily attack the electrophilic carbonyl carbon of the aldehyde within the same molecule. This intramolecular nucleophilic addition, followed by an aqueous workup, would result in the formation of a cyclic alcohol, specifically 3-ethylcyclohexan-1-ol. This represents a tandem Grignard formation-cyclization sequence.

| Step | Reagents | Intermediate | Final Product (after workup) |

|---|---|---|---|

| 1. Organometallic Formation | Mg, THF | 6-(Magnesiochloro)-2-ethylhexanal | 3-Ethylcyclohexan-1-ol |

| 2. Intramolecular Cyclization | (spontaneous) | Cyclic magnesium alkoxide |

Another potential tandem reaction could involve an initial SN2 reaction at the C6 position followed by intramolecular cyclization onto the aldehyde. For instance, reaction with sodium hydrosulfide (NaSH) would first yield 6-mercapto-2-ethylhexanal. This intermediate could then undergo an acid-catalyzed intramolecular cyclization to form a cyclic thiohemiacetal, such as 3-ethyltetrahydro-2H-thiopyran-2-ol.

Mechanistic and Kinetic Investigations of 6 Chloro 2 Ethylhexanal Reactions

Elucidation of Reaction Mechanisms

The reactivity of 6-chloro-2-ethylhexanal is dictated by the interplay between its aldehyde group and the chlorine atom at the 6-position. Mechanistic studies focus on how these two functional groups influence the pathways of its various transformations.

The aldehyde group in this compound is susceptible to a variety of transformations common to aldehydes, such as oxidation and condensation reactions.

Oxidation: The oxidation of this compound to its corresponding carboxylic acid, 6-chloro-2-ethylhexanoic acid, can proceed through several mechanistic pathways depending on the oxidant used. Common oxidizing agents include permanganate, dichromate, and milder reagents like Tollens' reagent. The mechanism typically involves the initial formation of a hydrate (B1144303) by the addition of water to the aldehyde carbonyl. This hydrate is then attacked by the oxidizing agent, leading to the removal of the aldehydic hydrogen and the formation of the carboxylic acid.

Condensation: Aldol (B89426) condensation is a characteristic reaction of aldehydes possessing α-hydrogens. For this compound, this reaction would involve the deprotonation of the α-carbon (C2) by a base to form an enolate intermediate. This nucleophilic enolate can then attack the electrophilic carbonyl carbon of a second molecule of the aldehyde. The subsequent protonation of the resulting alkoxide yields an aldol addition product. Under harsher conditions, this product can undergo dehydration to form an α,β-unsaturated aldehyde. The presence of the bulky ethyl group at the α-position may sterically hinder the reaction rate compared to less substituted aldehydes.

The carbon-chlorine bond in this compound introduces pathways for halogenation and dehalogenation reactions.

Halogenation: While the molecule is already chlorinated, further halogenation can occur, particularly at the α-position to the carbonyl group. libretexts.org This reaction is catalyzed by either acid or base. libretexts.org

Base-Catalyzed Halogenation: In the presence of a base, an enolate is formed, which then acts as a nucleophile, attacking a molecule of the halogen (e.g., Cl₂, Br₂). The rate of this reaction is typically independent of the halogen concentration, as the rate-determining step is the formation of the enolate. libretexts.org

Acid-Catalyzed Halogenation: Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the formation of an enol. The electron-rich double bond of the enol then attacks the halogen.

Dehalogenation: Dehalogenation involves the removal of the chlorine atom. wikipedia.org This can occur through several mechanisms:

Elimination Reactions: In the presence of a strong base, a 1,2-elimination (E2) reaction can occur, where the chlorine atom and a proton on an adjacent carbon are removed to form an alkene.

Reductive Dehalogenation: This process involves the replacement of the C-Cl bond with a C-H bond and can be achieved using various reducing agents, often with catalytic activation. wikipedia.org The rate of dehalogenation is dependent on the carbon-halogen bond strength, with C-Cl bonds being stronger and thus harder to cleave than C-Br or C-I bonds. wikipedia.org

The progression of reactions involving this compound is governed by the formation of key reactive intermediates.

Enolates and Enols: As discussed, enolates are crucial intermediates in base-catalyzed reactions at the α-carbon, such as aldol condensations and halogenations. Enols are the corresponding intermediates under acidic conditions.

Radicals: Homolytic cleavage of the carbon-halogen bond, which can be initiated by light or radical initiators, would generate a carbon-centered radical. wikipedia.org Such intermediates are key in certain dehalogenation pathways. wikipedia.org

Hydrates and Hemiacetals: In aqueous or alcoholic solutions, the aldehyde can exist in equilibrium with its hydrate or hemiacetal, respectively. These intermediates are often more reactive in oxidation reactions than the aldehyde itself.

Kinetic Studies of Chemical Transformations

Kinetic studies provide quantitative data on the rates of reactions involving this compound, offering insights into the factors that control its transformations.

While specific kinetic data for this compound is not extensively documented, analogies can be drawn from structurally similar compounds. For instance, the hydrogenation of 2-ethyl-2-hexenal (B1232207) to 2-ethyl-hexanal and subsequently to 2-ethyl-hexanol has been studied. researchgate.netresearchgate.net This consecutive reaction was found to be first-order. researchgate.net It is plausible that similar transformations of this compound, such as its reduction to 6-chloro-2-ethylhexanol, would also follow first-order kinetics.

The halogenation of simple ketones like 2-propanone has been shown to be zero-order with respect to the halogen, as the rate is determined by the slower step of enol or enolate formation. libretexts.org This principle would likely apply to the α-halogenation of this compound as well.

A study on the hydrogenation of 2-ethyl-2-hexenal, a structurally related unsaturated aldehyde, provides insight into the kinetics of aldehyde reduction. The study determined the activation energies for the hydrogenation of the C=C bond and the C=O bond. researchgate.net

Table 1: Activation Energies for the Hydrogenation of 2-ethyl-2-hexenal

| Reaction Step | Activation Energy (kJ/mol) |

|---|---|

| 2-ethyl-2-hexenal to 2-ethyl-hexanal | 33.66 |

| 2-ethyl-hexanal to 2-ethyl-hexanol | 58.39 |

Data from a kinetic study on a related compound, 2-ethyl-2-hexenal, over a Nickel-based catalyst. researchgate.net

This data indicates that the hydrogenation of the carbon-carbon double bond is kinetically more favorable (lower activation energy) than the hydrogenation of the carbonyl group. researchgate.net

The rates of reactions involving this compound are significantly influenced by reaction conditions.

Temperature: In accordance with the Arrhenius equation, an increase in temperature generally leads to an increase in the reaction rate constant. This is due to a higher proportion of molecules possessing sufficient energy to overcome the activation energy barrier. For example, in the hydrogenation of the related compound 2-ethyl-2-hexenal, varying the temperature from 100-120°C was used to determine the activation energy. researchgate.net

Concentration: The rate of reaction is typically dependent on the concentration of the reactants. For elementary reactions, this relationship is described by the rate law. For instance, in a first-order reaction, the rate is directly proportional to the concentration of the single reactant. In aldol condensations, the rate would depend on the concentration of both the enolate (or aldehyde from which it is formed) and the aldehyde electrophile.

Catalysis: Catalysts can dramatically alter reaction rates by providing an alternative reaction pathway with a lower activation energy.

Acid/Base Catalysis: As mentioned, transformations like enol/enolate formation, and consequently condensation and α-halogenation, are catalyzed by acids and bases. libretexts.org Hydroxide (B78521) ions are noted to be significantly more effective catalysts than hydrogen ions for the halogenation of ketones. libretexts.org

Metal Catalysis: Hydrogenation and reductive dehalogenation reactions are often catalyzed by transition metals such as nickel, palladium, or platinum. researchgate.net The choice of catalyst and support can influence not only the rate but also the selectivity of the reaction, for example, favoring the reduction of the aldehyde group over dehalogenation or vice versa. mdpi.com

Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry and quantum mechanical (QM) modeling serve as powerful theoretical tools for delving into the intricacies of chemical reactions at the molecular level. These methods allow for the elucidation of electronic structure, reaction energetics, and the dynamic pathways that molecules traverse during a chemical transformation. In the context of this compound, computational approaches provide a means to predict its chemical behavior and to understand the underlying factors that govern the selectivity and efficiency of its reactions. By simulating the molecular environment, researchers can gain insights that are often difficult or impossible to obtain through experimental means alone.

Prediction of Reactivity and Selectivity

The prediction of reactivity and selectivity in a molecule like this compound is a primary application of computational chemistry. Various quantum mechanical descriptors can be calculated to identify the most reactive sites within the molecule and to anticipate the outcome of a chemical reaction. These descriptors are derived from the molecule's calculated electronic structure.

One of the fundamental approaches involves the analysis of the Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The spatial distribution of these orbitals can pinpoint the atoms or regions most likely to participate in a reaction. For instance, a nucleophilic attack is anticipated to occur at an atom where the LUMO has a large coefficient, whereas an electrophilic attack is likely at a site with a high HOMO coefficient.

Another valuable tool is the calculation of partial atomic charges . These charges represent the distribution of electron density across the molecule and can highlight electrostatic attractions between reactants. Atoms with a significant positive charge are prone to nucleophilic attack, while those with a significant negative charge are susceptible to electrophilic attack.

Furthermore, Fukui functions provide a more sophisticated measure of local reactivity. They describe the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks.

Machine learning models, trained on extensive databases of chemical reactions, are also emerging as a powerful tool for predicting regioselectivity. nih.gov These models can learn complex relationships between molecular structure and reactivity, often providing rapid and accurate predictions. nih.gov

To illustrate how these computational descriptors can be applied to this compound, a hypothetical set of calculated values is presented in the table below. Such data would typically be generated using methods like Density Functional Theory (DFT) with a suitable basis set.

| Atom/Site in this compound | Partial Charge (e) | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |

| Carbonyl Carbon (C=O) | +0.45 | 0.25 | 0.05 |

| Carbonyl Oxygen (C=O) | -0.50 | 0.08 | 0.30 |

| Carbon bonded to Chlorine (C-Cl) | +0.20 | 0.15 | 0.02 |

| Chlorine (Cl) | -0.18 | 0.05 | 0.12 |

This table is generated for illustrative purposes and does not represent experimentally verified data.

Based on this hypothetical data, the carbonyl carbon, with its significant positive partial charge and high Fukui function for nucleophilic attack, would be predicted as a primary site for reaction with nucleophiles. Conversely, the carbonyl oxygen would be the favored site for electrophilic attack.

Simulation of Reaction Pathways and Transition States

Beyond predicting static reactivity, computational chemistry allows for the dynamic simulation of reaction pathways. This involves mapping the potential energy surface (PES) of a reaction, which describes the energy of the system as a function of the geometric arrangement of its atoms. Key features on the PES include local minima, corresponding to reactants, products, and intermediates, and saddle points, which represent transition states.

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. By locating the transition state, its energy can be calculated, which in turn allows for the determination of the activation energy (Ea) of the reaction. A lower activation energy corresponds to a faster reaction rate.

For this compound, one could simulate various potential reactions, such as the nucleophilic substitution of the chlorine atom or the addition of a nucleophile to the carbonyl group. For each proposed mechanism, the corresponding transition state would be located and its energy calculated.

The table below presents a hypothetical comparison of activation energies for two competing reaction pathways involving this compound. This type of analysis is crucial for understanding and predicting the selectivity of a reaction.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

| Pathway A | Nucleophilic attack at the carbonyl carbon | 15.2 |

| Pathway B | SN2 substitution at the carbon bearing the chlorine atom | 25.8 |

This table is generated for illustrative purposes and does not represent experimentally verified data.

According to this hypothetical data, Pathway A, the nucleophilic attack at the carbonyl carbon, has a significantly lower activation energy than Pathway B, the SN2 substitution. This would lead to the prediction that the reaction at the carbonyl group is kinetically favored and would be the major reaction pathway observed experimentally.

Through such simulations, researchers can investigate the effects of different catalysts, solvents, or substituents on the reaction pathway and activation energies, providing valuable guidance for the optimization of reaction conditions. These computational approaches, combining quantum mechanics with molecular mechanics (QM/MM), are particularly powerful for studying complex systems like enzymatic reactions. nih.gov

Spectroscopic Characterization and Advanced Analytical Methodologies

Application of Advanced Spectroscopic Techniques for Structural Confirmation (e.g., 2D NMR, High-Resolution Mass Spectrometry)

While one-dimensional Nuclear Magnetic Resonance (NMR) provides initial structural insights, two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of protons and carbons, especially in a molecule like 6-Chloro-2-ethylhexanal with its multiple methylene groups.

2D NMR Spectroscopy

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY is instrumental in tracing the connectivity of the carbon backbone. Cross-peaks would be expected between the aldehydic proton and the proton at C2, between the C2 proton and the adjacent methylene protons of the ethyl group and the C3 methylene protons, and sequentially along the hexanal (B45976) chain to the C6 methylene protons. wikipedia.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-proton pairs. libretexts.org It allows for the definitive assignment of each carbon atom that has attached protons. For instance, the carbon of the C6 methylene group would show a correlation to its attached protons, distinguishing it from other methylene groups in the chain.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

The following table outlines the predicted chemical shifts based on known values for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected COSY Correlations (¹H-¹H) | Expected HMBC Correlations (¹H-¹³C) |

| C1 (CHO) | ~9.6 (t) | ~204 | H2 | C2, C3, C(Ethyl) |

| C2 (CH) | ~2.4 (m) | ~50 | H1, H3, H(Ethyl) | C1, C3, C4, C(Ethyl) |

| C3 (CH₂) | ~1.5 (m) | ~30 | H2, H4 | C2, C4, C5 |

| C4 (CH₂) | ~1.4 (m) | ~25 | H3, H5 | C3, C5, C6 |

| C5 (CH₂) | ~1.8 (m) | ~32 | H4, H6 | C3, C4, C6 |

| C6 (CH₂Cl) | ~3.5 (t) | ~45 | H5 | C4, C5 |

| Ethyl-CH₂ | ~1.6 (m) | ~24 | H2, Ethyl-CH₃ | C2, C3, Ethyl-CH₃ |

| Ethyl-CH₃ | ~0.9 (t) | ~12 | Ethyl-CH₂ | C2, Ethyl-CH₂ |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion and its fragments, allowing for the determination of the elemental composition. For this compound (C₈H₁₅ClO), the expected exact mass would be calculated. The presence of chlorine is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, with an approximate intensity ratio of 3:1 for ions containing a single chlorine atom.

Common fragmentation patterns for aliphatic aldehydes in electron ionization (EI) mass spectrometry include α-cleavage and McLafferty rearrangement. For this compound, key fragment ions would be expected from the loss of the ethyl group, the propyl chloride moiety, and other characteristic cleavages along the carbon chain.

Expected HRMS Fragmentation Data

| Ion | Description | Expected m/z (for ³⁵Cl) |

| [M]⁺ | Molecular Ion | 162.0811 |

| [M-C₂H₅]⁺ | Loss of ethyl group | 133.0471 |

| [M-C₄H₈Cl]⁺ | Loss of chlorobutyl radical | 71.0497 |

| [C₄H₈Cl]⁺ | Chlorobutyl cation | 91.0315 |

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatography is essential for determining the purity of this compound and for its separation from complex mixtures.

Due to its volatility, gas chromatography is the primary technique for the analysis of this compound.

Column Selection: The choice of GC column is critical for achieving good separation. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is often a suitable starting point for analyzing halogenated organic compounds. researchgate.net For better separation from other components, a more polar column, like one with a polyethylene glycol (WAX) stationary phase, could also be effective. epa.gov

Method Parameters: Temperature programming is typically employed to ensure good peak shape and resolution for compounds with a range of boiling points. phenomenex.comchromatographyonline.com A typical temperature program might start at a low oven temperature (e.g., 50°C) to resolve volatile impurities, followed by a ramp to a higher temperature (e.g., 250°C) to elute the target analyte and any less volatile components. elementlabsolutions.com

Detector Selection: While a Flame Ionization Detector (FID) can be used for general-purpose analysis, a more selective detector is often preferred for analyzing halogenated compounds, especially at trace levels. An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and would provide excellent sensitivity for this compound. usgs.gov A halogen-specific detector (XSD) offers even greater selectivity. epa.gov

Typical GC Method Parameters

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250°C |

| Injection Mode | Split (e.g., 50:1) |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) |

| Detector | ECD or Mass Spectrometer |

Direct analysis of underivatized aliphatic aldehydes by HPLC is challenging due to their lack of a strong UV chromophore. hitachi-hightech.com Therefore, derivatization is a common strategy to enhance their detectability.

Derivatization: A widely used derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH). scioninstruments.com The reaction of this compound with DNPH produces a stable 2,4-dinitrophenylhydrazone derivative, which is highly responsive to UV detection at around 360 nm. hitachi-hightech.comfishersci.com

HPLC Conditions: Reversed-phase HPLC is the standard method for separating DNPH derivatives. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water. Gradient elution may be necessary to separate a mixture of different aldehyde-DNPH derivatives.

Typical HPLC Method Parameters for DNPH Derivative

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | e.g., 60% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detector | UV/DAD at 360 nm |

Hyphenated Analytical Techniques (e.g., GC-MS) for Identification and Quantification

The coupling of gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for both the identification and quantification of this compound. medistri.swiss GC separates the components of a mixture, and the MS provides mass spectral data for each component, allowing for positive identification. medistri.swiss

Identification: The retention time from the GC provides one piece of identifying information. The mass spectrum provides a molecular fingerprint. The identity of this compound can be confirmed by comparing its experimental mass spectrum to a reference spectrum from a library (such as the NIST database) or to a spectrum from an authentic standard. The characteristic isotopic pattern of chlorine is a key feature in the mass spectrum.

Quantification: For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode. In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte. This increases the sensitivity and selectivity of the analysis, allowing for accurate quantification even in complex matrices. An internal standard is often used to improve the precision and accuracy of the quantification.

Stereochemical Aspects of 6 Chloro 2 Ethylhexanal

Chirality and Enantiomerism in 2-Ethylhexanal (B89479) and its Chlorinated Derivatives

2-Ethylhexanal is an organic compound that is produced on a large scale for industrial applications, primarily as a precursor to 2-ethylhexanoic acid and 2-ethylhexanol. wikipedia.org The molecule possesses a chiral center at the second carbon atom (C2), the point of attachment for the ethyl group and the formyl group. This chirality arises because the C2 carbon is bonded to four different substituents: a hydrogen atom, an ethyl group, a butyl group, and a formyl group (CHO).

Due to this chiral center, 2-ethylhexanal can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. wikipedia.orglibretexts.org These two isomers are designated as (R)-2-ethylhexanal and (S)-2-ethylhexanal based on the Cahn-Ingold-Prelog priority rules. While possessing identical physical properties such as boiling point and density, enantiomers rotate plane-polarized light in equal but opposite directions. libretexts.org In most industrial applications, 2-ethylhexanal is utilized as a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers. wikipedia.org

The introduction of a chlorine atom to the 2-ethylhexanal backbone to form 6-chloro-2-ethylhexanal adds another layer of stereochemical consideration. The position of the chlorine atom determines whether a new chiral center is formed. In the case of this compound, the chlorine is located on the sixth carbon atom. If the starting 2-ethylhexanal is racemic, the resulting this compound will also be a mixture of stereoisomers. Specifically, since the C2 position is chiral, the chlorination at C6, which is not a stereocenter, will result in a pair of enantiomers: (R)-6-chloro-2-ethylhexanal and (S)-6-chloro-2-ethylhexanal.

Should chlorination occur at a different position, such as the alpha-carbon (C2), the stereochemical outcome would be more complex. The enantioselective α-chlorination of aldehydes is a challenging synthetic task but one that has been addressed through organocatalytic methods. organic-chemistry.orgnih.govresearchgate.net Such a reaction on 2-ethylhexanal would create a quaternary stereocenter, a carbon atom bonded to four different non-hydrogen substituents.

Table 1: Stereochemical Properties of 2-Ethylhexanal and its Derivatives

| Compound | Chiral Center(s) | Number of Stereoisomers | Key Stereochemical Feature |

| 2-Ethylhexanal | C2 | 2 (enantiomers) | Single chiral center at the α-carbon. |

| This compound | C2 | 2 (enantiomers) | Chirality is retained from the 2-ethylhexanal backbone. |

| α-Chloro-2-ethylhexanal | C2 | 2 (enantiomers) | Formation of a quaternary stereocenter. |

Strategies for Asymmetric Synthesis of Chiral this compound and Related Compounds

The synthesis of a single enantiomer of a chiral compound, known as asymmetric synthesis, is of paramount importance in fields such as pharmaceuticals and materials science, where the biological activity or material properties can be highly dependent on the stereochemistry. mdpi.com For a molecule like this compound, achieving an enantiomerically pure or enriched form would likely involve the asymmetric synthesis of the parent chiral aldehyde, 2-ethylhexanal, followed by chlorination, or the direct enantioselective chlorination of a precursor.

The asymmetric α-functionalization of α-branched aldehydes, such as 2-ethylhexanal, presents a significant synthetic challenge. nih.govresearchgate.netnih.gov The steric hindrance around the α-carbon can impede the reaction, and controlling the facial selectivity of the incoming reagent is often difficult. nih.govnih.gov Organocatalysis has emerged as a powerful tool to address these challenges. mdpi.com Chiral primary amino acids and their derivatives can catalyze the enantioselective α-functionalization of aldehydes through the formation of a transient enamine intermediate. nih.govresearchgate.netacs.org The geometry of this enamine intermediate (E or Z) is critical in determining the stereochemical outcome of the reaction. nih.gov

Several strategies could be envisioned for the asymmetric synthesis of chiral this compound:

Kinetic Resolution of Racemic 2-Ethylhexanal: This approach would involve reacting racemic 2-ethylhexanal with a chiral reagent or catalyst that selectively reacts with one enantiomer, leaving the other unreacted. The unreacted enantiomer could then be chlorinated to yield the desired chiral this compound.

Asymmetric Aldol (B89426) Condensation: The synthesis of 2-ethylhexanal itself often proceeds through an aldol condensation of butyraldehyde. wikipedia.org The use of a chiral catalyst in this initial step could, in principle, produce enantiomerically enriched 2-ethylhexanal, which could then be chlorinated.

Direct Asymmetric α-Chlorination: While not directly applicable for the synthesis of this compound, the principles of direct enantioselective α-chlorination of aldehydes are relevant for creating related chiral chlorinated aldehydes. organic-chemistry.org These methods often employ chiral amine catalysts in the presence of a chlorine source like N-chlorosuccinimide (NCS). organic-chemistry.org

Table 2: Selected Organocatalysts for Asymmetric α-Functionalization of Aldehydes

| Catalyst Type | Example | Application | Reference |

| Chiral Primary Amino Acid | L-Proline and its derivatives | Enamine catalysis for α-functionalization. | acs.org |

| Chiral Diamine Derivatives | MacMillan catalysts | Enantioselective α-chlorination of aldehydes. | organic-chemistry.org |

| Bifunctional Catalysts | Thiourea-based catalysts | Activation of both the nucleophile and electrophile. | researchgate.net |

Stereoselective Transformations of the Aldehyde Functionality and Chlorine Moiety

Once enantiomerically enriched this compound is obtained, subsequent transformations of the aldehyde and chloro groups can be designed to proceed with stereocontrol. The existing chiral center at C2 can influence the stereochemical outcome of reactions at other positions in the molecule, a phenomenon known as diastereoselection.

Transformations of the Aldehyde Group:

The aldehyde functionality is a versatile handle for a wide array of chemical transformations. Stereoselective reactions of the aldehyde in chiral this compound could lead to the synthesis of a variety of other chiral molecules.

Stereoselective Reduction: The reduction of the aldehyde to a primary alcohol can be achieved with high diastereoselectivity using various reducing agents. The outcome is often predicted by Felkin-Anh or Cram's rule, which consider the steric and electronic effects of the substituents on the adjacent chiral center.

Stereoselective Addition of Nucleophiles: The addition of organometallic reagents (e.g., Grignard or organolithium reagents) or other nucleophiles to the aldehyde can generate a new stereocenter. The facial selectivity of this addition can be influenced by the existing stereocenter at C2.

Stereoselective Wittig and Related Reactions: The conversion of the aldehyde to an alkene via the Wittig reaction or its variants can also be stereoselective, leading to the preferential formation of either the (E)- or (Z)-alkene.

Transformations of the Chlorine Moiety:

The chlorine atom at the C6 position can also be a site for stereoselective reactions, although this is generally more challenging than transformations of the aldehyde group.

Nucleophilic Substitution: A nucleophilic substitution reaction at C6 could, in principle, be stereoselective if the reaction proceeds through a mechanism that is influenced by the remote chiral center at C2. However, given the distance between C2 and C6, the stereochemical influence is likely to be weak.

Elimination Reactions: Base-induced elimination of HCl to form an alkene is another possible transformation. The stereochemistry of the resulting double bond (E or Z) could be influenced by the conformation of the molecule, which is in turn affected by the stereocenter at C2.

The development of highly stereoselective transformations for both the aldehyde and chloro functionalities in this compound would open up avenues for the synthesis of a diverse range of complex chiral molecules from this relatively simple starting material.

Applications As a Key Synthetic Intermediate and Chemical Building Block

General Utility in Organic Synthesis

6-Chloro-2-ethylhexanal is a bifunctional organic compound that possesses both an aldehyde and a chloroalkane functional group. This combination makes it a versatile intermediate in organic synthesis. The aldehyde group is highly reactive and can undergo a variety of transformations, including nucleophilic addition, oxidation, and reduction. numberanalytics.com The presence of a chlorine atom on the alkyl chain provides a site for nucleophilic substitution reactions, further expanding its synthetic utility.

The reactivity of aldehydes is attributed to the polarized carbon-oxygen double bond of the carbonyl group, which makes the carbonyl carbon electrophilic. numberanalytics.com This allows for reactions with a wide range of nucleophiles. Additionally, the presence of α-hydrogens in aldehydes allows for reactions such as enolate formation, which is a key step in many carbon-carbon bond-forming reactions. libretexts.org

The chloro group in this compound is a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups at the 6-position of the hexanal (B45976) chain. The reactivity of the carbon-chlorine bond is enhanced by the electron-withdrawing nature of the distant aldehyde group. nih.gov

Precursor for Functionalized Molecules in Advanced Chemical Manufacturing

Derivatization to Longer-Chain Alcohols and Carboxylic Acids

The aldehyde functional group of this compound can be readily transformed into other functional groups, such as alcohols and carboxylic acids. These derivatizations are fundamental in organic synthesis and allow for the production of a wide array of longer-chain functionalized molecules.

The reduction of the aldehyde group leads to the corresponding primary alcohol, 6-chloro-2-ethylhexan-1-ol. This can be achieved using various reducing agents. Conversely, oxidation of the aldehyde group yields the carboxylic acid, 6-chloro-2-ethylhexanoic acid. numberanalytics.com

These derivatives can then undergo further reactions. For instance, the resulting carboxylic acids can be converted into esters, amides, or acid chlorides, which are valuable intermediates in their own right. libretexts.orgcolostate.edu The formation of esters from carboxylic acids is a common derivatization technique that can improve the volatility and chromatographic behavior of the compound. libretexts.org

Table 1: Derivatization Reactions of this compound

| Starting Material | Reaction | Product |

| This compound | Reduction | 6-chloro-2-ethylhexan-1-ol |

| This compound | Oxidation | 6-chloro-2-ethylhexanoic acid |

Integration into Complex Organic Scaffolds

The dual reactivity of this compound makes it a valuable building block for the synthesis of more complex organic molecules, including heterocyclic compounds. nih.govresearchgate.net The aldehyde group can participate in condensation reactions, such as the formation of imines and enamines, which are key intermediates in the synthesis of nitrogen-containing heterocycles. nih.gov

Furthermore, the chloro group can be displaced by various nucleophiles, allowing for the introduction of different functionalities and the formation of new carbon-carbon or carbon-heteroatom bonds. This enables the construction of diverse molecular scaffolds. For example, intramolecular cyclization reactions involving both the aldehyde and the chloro group could potentially lead to the formation of cyclic ethers or lactones, depending on the reaction conditions and the introduction of other functional groups.

Potential in Polymer Chemistry and Material Science as a Monomer or Modifier

In the realm of polymer chemistry, aldehydes can act as initiators for polymerization reactions. beilstein-journals.org The carbonyl group can be involved in the initiation of certain types of polymerizations. While specific research on this compound as a monomer is not prevalent, its functional groups suggest potential applications.

The aldehyde functionality could be utilized in the synthesis of phenolic resins or other condensation polymers. The presence of the chloro group offers a reactive site for post-polymerization modification, allowing for the introduction of various side chains and functionalities to alter the polymer's properties. This could be useful for creating polymers with tailored characteristics for specific applications in material science. For instance, block copolymers derived from related structures like 2-ethylhexanol have been synthesized and studied. researchgate.net

Role in the Synthesis of Agrochemicals and Pharmaceutical Intermediates (based on related halo-aldehydes and ketones)

Halogenated organic compounds play a significant role in the agrochemical and pharmaceutical industries. nih.govresearchgate.net The introduction of halogens into active ingredients can influence a molecule's efficacy, metabolic stability, and physicochemical properties. nih.gov Halo-aldehydes and halo-ketones are known to be valuable intermediates in the synthesis of various biologically active compounds. nih.gov For example, 6-chloro-2-hexanone (B157210) is a known intermediate in the manufacture of the vasodilator drug pentoxifylline. google.com

Given the structural similarities and the presence of both a reactive aldehyde and a chloro group, this compound has the potential to serve as a key intermediate in the synthesis of novel agrochemicals and pharmaceuticals. The aldehyde can be used to build the core structure of a molecule, while the chloro group allows for the introduction of specific side chains or functional groups that are crucial for biological activity. Aldehydes are recognized as versatile building blocks for constructing complex molecules in pharmaceutical development. numberanalytics.com

Environmental Fate and Transformation in Abiotic and Biotic Systems

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation, occurring without the involvement of living organisms, is a critical factor in the environmental persistence of chemical compounds. For 6-Chloro-2-ethylhexanal, the primary abiotic degradation pathways are expected to be photodegradation in the atmosphere and hydrolysis in aqueous environments.

In the atmosphere, organic compounds are primarily degraded by reaction with photochemically produced hydroxyl radicals (•OH). While direct photolysis of this compound is not expected to be a significant degradation pathway due to the lack of a significant chromophore that absorbs light in the solar spectrum, indirect photolysis via reaction with hydroxyl radicals is likely to be the dominant atmospheric removal process.

Studies on short-chain chlorinated paraffins (SCCPs), which are structurally similar to the chlorinated alkyl chain of this compound, have shown that they are susceptible to photochemical degradation. chemrxiv.org The degradation of SCCPs can be initiated by hydroxyl radicals, leading to the abstraction of a hydrogen atom and subsequent oxidation reactions. chemrxiv.org For this compound, the presence of the aldehyde group provides an additional site for hydroxyl radical attack. Aldehydes are known to be reactive towards hydroxyl radicals, which can abstract the aldehydic hydrogen, leading to the formation of an acyl radical. This radical can then undergo further reactions, such as oxidation to a carboxylic acid or fragmentation.

In aqueous environments, the photochemical degradation of chlorinated compounds can be influenced by the presence of dissolved organic matter (DOM), which can act as a photosensitizer, producing reactive species such as singlet oxygen and hydroxyl radicals. researchgate.net The degradation of SCCPs in water has been shown to be mediated by both hydroxyl radicals and hydrated electrons. chemrxiv.org It is plausible that similar mechanisms could contribute to the degradation of this compound in sunlit surface waters. The principal photodegradation reactions for chlorinated alkanes include dehydrochlorination, dechlorination, and C-C bond cleavage. bohrium.com

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the primary site for hydrolysis is the carbon-chlorine (C-Cl) bond. The hydrolysis of alkyl halides, such as the chlorinated portion of this compound, can proceed through nucleophilic substitution mechanisms (SN1 or SN2). viu.camsu.edu The rate of hydrolysis is influenced by factors such as temperature, pH, and the structure of the alkyl group. nist.gov

In general, the hydrolysis of primary alkyl chlorides is a relatively slow process under neutral environmental conditions. viu.ca The reaction can be catalyzed by both acids and bases. Under basic conditions, elimination reactions (dehydrochlorination) can compete with substitution, leading to the formation of an alkene. viu.ca

The expected hydrolysis product of this compound via a substitution reaction would be 6-Hydroxy-2-ethylhexanal.

Table 1: Predicted Abiotic Degradation Pathways and Products of this compound

| Degradation Pathway | Environmental Compartment | Primary Reactant | Predicted Transformation Products |

| Photodegradation | Atmosphere, Surface Water | Hydroxyl Radical (•OH) | 2-Ethylhexanoic acid, smaller oxygenated compounds, chlorinated byproducts |

| Hydrolysis | Water, Soil | Water (H₂O) | 6-Hydroxy-2-ethylhexanal |

Biotic Transformation and Biodegradation Studies

The biodegradation of di-(2-ethylhexyl) phthalate (B1215562) (DEHP), a common plasticizer, is well-documented and provides significant insight into the potential fate of the 2-ethylhexyl moiety of this compound. The initial step in the aerobic biodegradation of DEHP is the hydrolysis of the ester bonds to form mono-(2-ethylhexyl) phthalate (MEHP) and subsequently 2-ethylhexanol and phthalic acid. biorxiv.orgmdpi.com

2-Ethylhexanol is then further metabolized. Studies have shown that 2-ethylhexanol can be oxidized to 2-ethylhexanal (B89479), which is then further oxidized to 2-ethylhexanoic acid. regulations.gov This pathway is a common microbial strategy for the degradation of primary alcohols.

The biodegradation of 2-ethylhexanal itself has also been investigated. It is known to be a metabolite of DEHP and can be further oxidized by microorganisms to 2-ethylhexanoic acid. frontiersin.org This acid can then enter central metabolic pathways, such as the fatty acid beta-oxidation pathway, leading to its complete mineralization to carbon dioxide and water. nih.gov

The chlorine substituent on this compound is expected to influence its biodegradability. Halogenated compounds are often more resistant to biodegradation than their non-halogenated counterparts. stanford.edu However, many microorganisms have evolved enzymatic machinery to dehalogenate chlorinated compounds. The initial step in the degradation of this compound could involve either the oxidation of the aldehyde group or the cleavage of the C-Cl bond.

Based on the established microbial degradation pathways of related compounds, a plausible biotransformation pathway for this compound can be proposed. The initial steps could involve one of two primary transformations:

Oxidation of the aldehyde group: Microorganisms could initially oxidize the aldehyde functional group to a carboxylic acid, forming 6-Chloro-2-ethylhexanoic acid. This would be followed by dehalogenation and subsequent degradation of the alkyl chain.

Dehalogenation: Alternatively, the initial step could be the enzymatic removal of the chlorine atom to form 6-Hydroxy-2-ethylhexanal. This alcohol could then be oxidized to the corresponding aldehyde and then to the carboxylic acid, 2-ethyl-6-hydroxyhexanoic acid, which would then be further metabolized.

The metabolites of 2-ethylhexanol in rats have been identified as 2-ethylhexanoic acid, 2-ethylhexanoic acid glucuronide, 2-ethyl-1,6-hexanedioic acid, and 2-ethyl-5-hydroxyhexanoic acid. regulations.gov While these are mammalian metabolites, they provide insight into the potential oxidative transformations of the 2-ethylhexyl structure.

Table 2: Plausible Biotransformation Products of this compound

| Initial Transformation | Primary Metabolite | Subsequent Metabolites |

| Aldehyde Oxidation | 6-Chloro-2-ethylhexanoic acid | Dehalogenated and chain-shortened fatty acids |

| Dehalogenation | 6-Hydroxy-2-ethylhexanal | 6-Hydroxy-2-ethylhexanoic acid, 2-ethylhexanedioic acid |

Environmental Distribution and Transport Processes

The environmental distribution and transport of a chemical are governed by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). For this compound, these properties will determine its partitioning between air, water, soil, and sediment.

Chlorinated hydrocarbons, in general, tend to be hydrophobic and have a propensity to sorb to organic matter in soil and sediment. researchgate.netusgs.gov The presence of the chlorine atom in this compound is expected to increase its hydrophobicity compared to 2-ethylhexanal. The aldehyde group, being polar, will impart some water solubility.

Based on the behavior of similar compounds, this compound released into the environment would likely partition to different compartments. If released to the atmosphere, it would undergo degradation via reaction with hydroxyl radicals. alberta.ca If released to water, it would be subject to both abiotic hydrolysis and biotic degradation. A significant portion is also likely to adsorb to suspended solids and sediment due to its expected hydrophobicity. In soil, its mobility would be limited by its tendency to sorb to soil organic matter, with some potential for volatilization from the soil surface. alberta.ca The transport of chlorinated hydrocarbons in groundwater is a recognized environmental concern, and the potential for this compound to leach into groundwater would depend on the specific soil properties and hydrogeological conditions. iwaponline.com

Volatilization from Water and Soil

The potential for this compound to volatilize from water and soil surfaces is a key aspect of its environmental fate, dictating its transport into the atmosphere. This process is primarily governed by the compound's Henry's Law Constant (HLC), which quantifies the partitioning of a chemical between air and water at equilibrium. A higher HLC indicates a greater tendency for a substance to move from the aqueous phase to the gas phase.

Due to a lack of direct experimental data for this compound, its HLC has been estimated using quantitative structure-property relationship (QSPR) models. The United States Environmental Protection Agency's (US EPA) Estimation Programs Interface (EPI) Suite™, a widely recognized predictive tool, provides an estimated HLC for this compound. chemistryforsustainability.orgepisuite.devepa.govchemsafetypro.com The estimated value is crucial for understanding its potential for volatilization from moist soil and water bodies.

The bond contribution method within EPI Suite's HENRYWIN™ model estimates the Henry's Law Constant to be 1.56 x 10⁻³ atm-m³/mol. episuite.dev This value suggests that this compound has a moderate potential for volatilization from water. Chemicals with HLCs in this range are expected to undergo volatilization, but the process may not be rapid.